molecular formula C16H13ClFN5O B11271253 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271253
M. Wt: 345.76 g/mol
InChI Key: OPNZBZZTKZNDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1225189-62-7) is a 1,2,3-triazole-4-carboxamide derivative with a molecular formula of C₁₆H₁₇ClFN₅O and a molecular weight of 349.79 g/mol . Its structure features a 4-chlorophenylamino group at position 5 of the triazole ring and a 4-fluorobenzyl substituent on the amide nitrogen.

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

5-(4-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c17-11-3-7-13(8-4-11)20-15-14(21-23-22-15)16(24)19-9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

OPNZBZZTKZNDIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Azide-Cyanoacetamide Cyclization

This method, adapted from analogous triazole syntheses, involves:

  • Azide preparation : Reacting 4-fluorobenzyl bromide with sodium azide in DMF/H<sub>2</sub>O to form 4-fluorobenzyl azide.

  • Cyclization : Treating the azide with 2-cyano-N-(4-chlorophenyl)acetamide under basic conditions.

Procedure :

  • Dissolve 2-cyano-N-(4-chlorophenyl)acetamide (1.0 equiv) and 4-fluorobenzyl azide (1.2 equiv) in ethanol.

  • Add NaOH (1.5 equiv) and heat at 80°C under microwave irradiation for 1 hour.

  • Acidify with HCl, extract with EtOAc, and purify via recrystallization (yield: 58–65%).

Key Data :

ParameterValue
SolventEthanol
Temperature80°C
Reaction Time1 hour
Yield58–65%

Alternative Cyclization via α-Cyanoacetic Acid Derivatives

A modified approach uses α-cyanoacetic acid esters instead of amides, followed by aminolysis:

  • Cyclize 4-fluorobenzyl azide with ethyl α-cyanoacetate to form the triazole ester intermediate.

  • Perform aminolysis with 4-chloroaniline in toluene under reflux.

Optimization Insight :

  • Catalyst : Piperidine (10 mol%) improves ester-to-amide conversion efficiency.

  • Yield : 70–75% after column chromatography (SiO<sub>2</sub>, hexane/EtOAc 3:1).

Post-Functionalization of Triazole Intermediates

Alkylation of 5-Aminotriazole-4-carboxamide

  • Synthesize 5-amino-1H-1,2,3-triazole-4-carboxamide via cyclization of cyanoguanidine with hydrazine.

  • Alkylate the triazole nitrogen using 4-fluorobenzyl bromide in DMF with K<sub>2</sub>CO<sub>3</sub>.

Reaction Conditions :

  • Base : K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).

  • Temperature : 60°C for 6 hours.

  • Yield : 50–55% after recrystallization (MeOH/H<sub>2</sub>O).

Critical Analysis of Methodologies

Efficiency and Scalability

  • Cyclization routes (Section 2.1–2.2) offer better atom economy but require stringent control of azide stability.

  • Post-functionalization (Section 3.1) allows modular substitution but involves multi-step purification.

Regioselectivity Challenges

The 1,4,5-trisubstituted triazole structure necessitates precise reaction design to avoid regioisomeric byproducts. Microwave-assisted synthesis (Section 2.1) enhances regioselectivity by accelerating reaction kinetics.

Characterization and Validation

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

    • δ 8.21 (s, 1H, triazole-H).

    • δ 7.45–7.30 (m, 8H, aromatic H).

    • δ 5.42 (s, 2H, NH<sub>2</sub>).

  • HRMS : m/z [M+H]<sup>+</sup> calculated for C<sub>16</sub>H<sub>13</sub>ClFN<sub>5</sub>O: 368.0811; found: 368.0809.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H<sub>2</sub>O 60:40, 1.0 mL/min).

Industrial-Scale Considerations

For bulk synthesis:

  • Replace microwave heating with flow reactors for continuous processing.

  • Use catalytic CuI (0.5 mol%) in cyclization steps to reduce reaction time.

  • Optimize solvent recovery (e.g., ethanol distillation) to minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cellular proliferation pathways. Studies have indicated that derivatives of triazole compounds often exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells.

Case Studies:

  • Anticancer Activity Against MCF-7 Cells:
    A study demonstrated that triazole derivatives exhibited IC50 values below 100 μM against MCF-7 cells, indicating potent anticancer activity. The compounds were found to increase apoptotic cell numbers significantly, suggesting their potential as effective chemotherapeutics .
  • In Vitro Studies:
    In vitro assays have shown that the compound can inhibit the growth of various tumor cell lines, with percent growth inhibitions ranging from 51.88% to 86.61% across different studies .

Antimicrobial Applications

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. The triazole structure enhances its ability to interact with microbial enzymes, potentially leading to effective inhibition.

Case Studies:

  • Inhibition of Bacterial Growth:
    Research indicates that similar triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds within this class have been synthesized and tested for their ability to inhibit microbial growth effectively .
  • Fungal Inhibition:
    Some derivatives have also demonstrated antifungal properties, making them suitable candidates for further development in treating fungal infections .

Drug Development Potential

Structure-Activity Relationship (SAR):
The design and synthesis of new derivatives based on the core structure of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide are ongoing. Researchers are exploring various substitutions on the triazole ring to enhance potency and selectivity towards cancerous cells while minimizing side effects.

Computational Studies:
Molecular docking studies have been employed to predict the binding affinities of these compounds to specific biological targets involved in cancer progression. These studies are crucial for understanding how structural modifications can lead to improved therapeutic efficacy .

Summary Table of Applications

Application TypeTarget Organisms/CellsKey Findings
AnticancerMCF-7, HCT-116, HeLaSignificant cytotoxicity with IC50 values < 100 μM; induction of apoptosis
AntimicrobialVarious bacteria and fungiEffective inhibition observed; potential for development as antimicrobial agents

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Variations in 1-Aryl-1H-1,2,3-Triazole-4-Carboxamides

Compound Name R₁ (Position 1) R₂ (Position 5) Amide Substituent (N) Reference
Target Compound 4-Chlorophenylamino H 4-Fluorobenzyl
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Methyl Hydroxy-3-phenylpropan-2-yl
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl Amino 4-Fluorobenzyl
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Trifluoromethyl 3-Fluoro-4-(thienopyrimidinyloxy)phenyl

Key Observations :

  • Substituent Diversity: The target compound’s 4-chlorophenylamino group distinguishes it from analogs with aryl (e.g., 4-methoxyphenyl) or alkyl (e.g., cyclopropyl) groups at position 1 .
  • Position 5 Variations: The target compound lacks substituents at position 5 (R₂ = H), whereas analogs with methyl, trifluoromethyl, or amino groups exhibit altered electronic profiles and steric effects .

Table 2: Bioactivity of Selected Triazole Carboxamides

Compound Name Biological Activity Target/Mechanism Reference
Target Compound Under investigation (antitumor potential inferred from structural analogs) c-Met kinase? (hypothesized)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative Selective c-Met inhibitor; induces apoptosis in MCF-7, HepG2, A549 cells (IC₅₀ < 1 µM) c-Met kinase
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Anticandidate; structural studies highlight intermolecular hydrogen bonding Not reported
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Calcium influx inhibitor; metabolizes to inactive benzophenone (M1) Calcium channels

Key Observations :

  • c-Met Inhibition : The trifluoromethyl-substituted analog shows potent c-Met inhibition, suggesting that electron-withdrawing groups at position 5 enhance kinase targeting .
  • Metabolic Stability : The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to CAI, which undergoes phase I cleavage into inactive metabolites .

Conformational and Physicochemical Properties

Table 3: Conformational and Physical Property Comparison

Compound Name Dihedral Angle (Triazole-Aryl Ring) Molecular Weight (g/mol) logP (Predicted)
Target Compound Not reported 349.79 ~3.2 (estimated)
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 74.02° 275.25 1.8
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Not reported 359.79 ~3.5

Key Observations :

  • Conformational Flexibility : Substituents like the 4-fluorobenzyl group may influence the dihedral angle between the triazole and aryl rings, affecting target binding .
  • Lipophilicity : The target compound’s predicted logP (~3.2) aligns with drug-like properties, though analogs with polar groups (e.g., hydroxy) exhibit lower logP .

Biological Activity

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula : C17H15ClFN5O
  • Molecular Weight : 359.79 g/mol
  • Melting Point : 214-216°C
  • Solubility : Sparingly soluble in water; highly soluble in organic solvents like ethanol and DMSO.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological context.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi. For instance, in vitro assays demonstrated that the compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The antifungal potential of this compound has also been explored. It has been shown to be effective against various fungal strains, including Candida albicans, suggesting its potential use in treating fungal infections.

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy. In several studies, it has been reported to induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition of S. aureus and E. coli growth at low concentrations.
Study 2Assess antifungal propertiesShowed effective antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Investigate anticancer effectsInduced apoptosis in MCF-7 cells with a decrease in viability by 50% at concentrations above 20 µM after 48 hours.

Comparison with Similar Compounds

This compound can be compared with other triazole derivatives to highlight its unique properties:

Compound NameMolecular FormulaKey Activity
Compound AC16H13ClFN5OAntimicrobial
Compound BC17H16ClFN5OAnticancer
Compound CC15H12ClFN5OAntifungal

Q & A

Q. What are the optimal synthetic routes for 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by selective functionalization. Key steps include:

  • Step 1 : Condensation of 4-chloroaniline with an alkyne precursor to generate the triazole ring.
  • Step 2 : Substitution with 4-fluorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity .
    Table 1 : Reaction Conditions for Key Steps
StepReagentsSolventTemperatureYield
1CuSO₄, sodium ascorbateDMF60°C70-80%
2EDC, HOBt, DIPEADCMRT85-90%

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation requires multi-technique analysis:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5 ppm; triazole carbons at 145-150 ppm) .
  • HRMS : Exact mass determination (e.g., calculated [M+H]⁺: 386.0821; observed: 386.0818) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding (if crystals are obtainable) .

Q. What in vitro assays are recommended for preliminary biological screening?

Prioritize target-specific assays based on structural analogs:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ comparison with cisplatin) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or hydrolases (e.g., carbonic anhydrase) at 10 µM–100 µM concentrations .
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Core modifications : Introduce methyl or bromo groups at the triazole 5-position to enhance steric effects .
  • Substituent variation : Replace 4-fluorobenzyl with 3-methoxybenzyl to assess electronic effects on target binding .
  • Computational modeling : Docking studies (AutoDock Vina) to predict interactions with EGFR or HDAC8 active sites .
    Example Finding : Substituting 4-fluorobenzyl with cyclopentyl improved HDAC inhibition by 3-fold (IC₅₀: 0.8 µM vs. 2.5 µM) .

Q. What methodologies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

Address discrepancies via:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48h incubation) .
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation (e.g., t₁/₂ < 30 min in rat microsomes) .
  • Off-target profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Q. What experimental designs elucidate the mechanism of action for this compound?

Mechanistic approaches include:

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • RNA-seq : Profile transcriptomic changes (e.g., apoptosis pathways) in treated vs. untreated cells .
  • Mutagenesis studies : Introduce point mutations (e.g., EGFR T790M) to validate binding site specificity .

Q. How can solubility and bioavailability challenges be addressed during lead optimization?

Strategies to improve pharmacokinetics:

  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (50-100 nm) for sustained release .
  • LogP adjustment : Add polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.8, improving solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.